Isoquinoline, 3-(1-cyclohexen-1-yl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
241813-14-9 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)isoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h4-6,8-11H,1-3,7H2 |
InChI Key |
PIYQJOXJMKNHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Isoquinolines
Classical Cyclization Reactions and Their Modern Adaptations
Traditional methods for isoquinoline (B145761) synthesis have long relied on a set of named reactions that involve the cyclization of acyclic precursors. These methods, while foundational, have been continually refined to improve yields, expand substrate scope, and enhance reaction conditions.
Bischler-Napieralski Reaction: Mechanisms and Enhancements
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. nrochemistry.comslideshare.net
Mechanism: The reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which can be influenced by the specific reaction conditions. nrochemistry.comwikipedia.org
Path A: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent cyclization and elimination lead to the formation of the imine. nrochemistry.com
Path B: This mechanism postulates the formation of a nitrilium ion intermediate, which then undergoes cyclization to yield the dihydroisoquinoline. nrochemistry.comslideshare.net
Key Reagents and Conditions: A variety of dehydrating agents are employed, with phosphorus oxychloride (POCl₃) being the most common. nrochemistry.comorganic-chemistry.org Other effective reagents include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O). nrochemistry.comwikipedia.org The reaction is typically conducted at elevated temperatures, often in refluxing solvents like toluene (B28343) or xylene. organic-chemistry.org For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.orgjk-sci.com
Enhancements: Modern adaptations have focused on mitigating side reactions and improving efficiency. A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. organic-chemistry.orgjk-sci.com This can be minimized by using nitriles as solvents or by employing oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination of the amide group. jk-sci.comorganic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been developed to shorten reaction times and improve yields. organic-chemistry.org
| Reagent/Condition | Purpose | Reference |
| POCl₃, P₂O₅, PPA, Tf₂O | Dehydrating agents for cyclization | nrochemistry.comwikipedia.org |
| Refluxing Toluene/Xylene | Reaction solvent at elevated temperatures | organic-chemistry.org |
| P₂O₅ in refluxing POCl₃ | Effective for electron-deficient substrates | wikipedia.orgjk-sci.com |
| Nitrile solvents | Minimize retro-Ritter side reaction | jk-sci.com |
| Oxalyl chloride | Forms N-acyliminium intermediate to avoid side reactions | jk-sci.comorganic-chemistry.org |
| Microwave irradiation | Accelerates reaction and improves yields | organic-chemistry.org |
Pictet-Spengler Reaction Strategies
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgpharmaguideline.com This reaction is considered a special case of the Mannich reaction. wikipedia.org
Mechanism: The reaction initiates with the formation of an iminium ion from the condensation of the amine and the carbonyl compound. This electrophilic iminium ion then undergoes an intramolecular electrophilic attack on the aromatic ring to form a spirocycle. Subsequent rearrangement and deprotonation lead to the final tetrahydroisoquinoline product. wikipedia.org
The presence of electron-donating groups on the phenyl ring facilitates the cyclization, often allowing the reaction to proceed under milder conditions. pharmaguideline.com For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and strong acids are required. wikipedia.org
A variation known as the Pictet-Gams reaction utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration and cyclization under similar strongly acidic conditions to yield an isoquinoline directly. wikipedia.org
Pomeranz-Fritsch Synthesis and Variants
The Pomeranz-Fritsch reaction offers another pathway to isoquinolines, involving the acid-mediated cyclization of a benzalaminoacetal. nih.govthermofisher.com This method, first reported in 1893, provides access to isoquinolines with substitution patterns that can be difficult to achieve through other classical methods. organicreactions.orgwikipedia.org
Mechanism: The reaction begins with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal). wikipedia.org In the presence of a strong acid, typically sulfuric acid, the acetal (B89532) undergoes cyclization and subsequent elimination of two molecules of alcohol to form the aromatic isoquinoline ring. wikipedia.org
Variants:
Fischer Modification: To enhance the often-low yields of the original procedure, this modification employs fuming sulfuric acid. nih.gov
Schlittler-Müller Modification: This variant utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials, providing a route to C1-substituted isoquinolines. nih.govthermofisher.com
Bobbitt Modification: This approach involves the hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization to produce 1,2,3,4-tetrahydroisoquinolines. thermofisher.com
Metal-Catalyzed Synthetic Approaches
The limitations of classical methods, particularly with electron-deficient substrates, have driven the development of modern metal-catalyzed reactions for isoquinoline synthesis. researchgate.net Palladium-catalyzed reactions have emerged as particularly powerful tools for this purpose.
Palladium-Catalyzed Functionalization Reactions
Palladium catalysis offers a versatile platform for the construction and functionalization of the isoquinoline core, often proceeding with high regioselectivity and functional group tolerance.
Palladium-catalyzed C–H functionalization has become a prominent strategy for the direct introduction of substituents onto the isoquinoline nucleus, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org
Direct Arylation: A notable application is the direct arylation of dihydroisoquinolines. rsc.orgrsc.org This method utilizes a palladium catalyst to regioselectively functionalize the C-4 position of the dihydroisoquinoline ring. rsc.orgrsc.org The reaction is proposed to proceed via a heteroatom-guided electrophilic palladation mechanism. rsc.org This approach represents a two-step direct arylation of isoquinoline itself and is valuable for synthesizing 4-arylisoquinolines, which are important pharmacophores. rsc.org
Annulation Reactions: Palladium-catalyzed C-H activation and annulation reactions provide convergent routes to the isoquinoline core. For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, affords 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com Another efficient method involves a palladium-catalyzed double C-H bond activation/annulation of a C(sp²)-H and a C(sp³)-H bond, which features high atom economy and short reaction times. nih.govnih.gov
Sequential Arylation and Cyclization: A powerful strategy involves the palladium-catalyzed α-arylation of ketones with ortho-functionalized aryl halides. pnas.orgrsc.org The resulting 1,5-dicarbonyl-type intermediates can then be cyclized in the presence of an ammonia (B1221849) source to furnish a wide array of substituted isoquinolines. pnas.orgrsc.org This method is highly modular and tolerates both electron-rich and electron-poor substrates. pnas.org
| Catalytic System | Reaction Type | Product | Reference |
| Pd(OAc)₂/Ag₂O/Cu(OTf)₂ | Direct C-4 Arylation of Dihydroisoquinolines | 4-Arylisoquinolines | rsc.org |
| Palladium Catalyst | C-H Activation/Annulation of N-methoxy benzamides and allenoic esters | 3,4-Substituted Hydroisoquinolones | mdpi.com |
| Palladium Catalyst | Sequential C(sp²)-H and C(sp³)-H Activation/Annulation | Dihydro-isoquinolines | nih.govnih.gov |
| Palladium Catalyst | α-Arylation of Ketones and Cyclization | Polysubstituted Isoquinolines | pnas.orgrsc.org |
Rhodium-Catalyzed Transformations
Rhodium catalysts have emerged as powerful tools for the synthesis of isoquinolines, often proceeding through C-H activation pathways. These reactions can be highly efficient and regioselective.
One common approach involves the rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes,
Metal-Free Synthetic Protocols
Catalyst-Free Annulation Processes
The synthesis of isoquinoline derivatives can be achieved through annulation reactions that proceed without the need for a metal catalyst. One such approach involves the reaction of ynediones with (iso)quinoline N-oxides. acs.org This method results in the formation of functionalized pyrrolo[2,1-a]isoquinolines and pyrrolo[1,2-a]quinolines in moderate to excellent yields. acs.org The process is characterized by its high regioselectivity, tolerance of a broad range of substrates, and atom economy, as it operates under catalyst- and additive-free conditions in the presence of air. acs.org The reaction mechanism is proposed to be a tandem [3+2] cycloaddition, followed by ring-opening and a nucleophilic addition by the nitrogen atom. acs.org
Cycloaddition Reactions in Isoquinoline Synthesis
Cycloaddition reactions represent a powerful tool for the construction of the isoquinoline core, offering various pathways to assemble the heterocyclic ring system.
1,3-Dipolar Cycloaddition Pathways
The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocyclic rings, which can be precursors to or fused with the isoquinoline framework. rsc.orgyoutube.com One strategy involves the reaction of C,N-cyclic azomethine imines with various dipolarophiles. nih.gov For instance, the [3+2] cycloaddition of these imines with allyl alkyl ketones, catalyzed by a chiral primary amine, yields tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov
Another approach utilizes the 1,3-dipolar cycloaddition of azides onto tethered alkenes. α-Azido carbonyl compounds that contain a 2-alkenylaryl moiety can undergo an intramolecular cycloaddition to form isoindole derivatives, which can then be converted to dihydroisoquinolines and subsequently oxidized to the corresponding isoquinolines. thieme-connect.com
Furthermore, the reaction of isoquinoline with dialkyl acetylenedicarboxylates in the presence of a suitable nucleophile, such as 3-acetyl coumarins, can lead to the formation of complex fused pentacyclic systems through a diastereoselective 1,4-dipolar cycloaddition. nih.gov A plausible mechanism for some 1,3-dipolar cycloadditions involves the formation of an isoquinoline-N-oxide intermediate, which then undergoes a [3+2] cycloaddition with a dipolarophile like carbon disulfide. thieme-connect.de
[3+3] Cycloaddition Strategies
The [3+3] cycloaddition offers a direct route to six-membered heterocyclic rings. A notable example is the base-controlled reaction of isoquinoline N-oxides with in situ generated azaoxyallyl cations from α-halohydroxamates. researchgate.net Depending on the base used, this reaction can selectively produce either 1,11b-dihydro- researchgate.netorganic-chemistry.orgnih.govoxadiazino[3,2-a]isoquinolin-2(3H)-ones (with sodium carbonate) or 2-(isoquinolin-1-yloxy)acetamides (with cesium carbonate). researchgate.net This transformation highlights the critical role of the base in directing the reaction pathway. researchgate.net
[4+2] Cycloaddition Approaches
The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and efficient method for forming six-membered rings. In the context of isoquinoline synthesis, aza-[4+2] cycloadditions of chiral cyclic 2-amidodienes with N-sulfonyl aldimines provide an effective route to optically enriched isoquinuclidines, which are 2-azabicyclo[2.2.2]octane systems. nih.gov These reactions are often promoted by Lewis acids like SnCl₄. nih.gov
Another innovative [4+2] annulation involves the visible-light-induced, metal-free reaction of N-amidepyridinium salts with alkynes to produce isoquinolone derivatives. rsc.org This process is believed to proceed through the photocatalytic cleavage of the N–N bond to generate an amide radical, which then adds to the alkyne and undergoes annulation. rsc.org Additionally, intramolecular Diels-Alder reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles have been shown to yield fused benzonitriles. mdpi.com
Advanced Reaction Conditions and Techniques
Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. organic-chemistry.orgnih.govacs.org The application of microwave assistance to classic isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, has enabled the rapid generation of libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines. researchgate.netorganic-chemistry.orgnih.gov These intermediates can then be oxidized to their fully aromatic isoquinoline counterparts. organic-chemistry.orgnih.gov
Microwave-assisted protocols have been successfully applied to palladium-catalyzed sequential coupling-imination-annulation reactions of 2-bromoarylaldehydes with terminal acetylenes and ammonium (B1175870) acetate (B1210297), affording a variety of substituted isoquinolines. researchgate.netorganic-chemistry.org This one-pot, three-component reaction demonstrates the efficiency of microwave heating in complex transformations. organic-chemistry.org Furthermore, the synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines from N-substituted amides and paraformaldehyde has been achieved under microwave irradiation in the presence of a PPA/SiO₂ catalyst, with maximum conversion observed after 60 minutes at 100°C. shd-pub.org.rs
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
| Bischler-Napieralski | Substituted β-arylethylamine derivatives | Microwave, 140°C, Toluene or solvent-free | Dihydroisoquinolines | organic-chemistry.org |
| Pictet-Spengler | Substituted β-arylethylamine derivatives | Microwave | Tetrahydroisoquinolines | organic-chemistry.org |
| Sequential Coupling-Imination-Annulation | 2-Bromoarylaldehydes, Terminal acetylenes, Ammonium acetate | Palladium catalyst, Microwave | Substituted isoquinolines | researchgate.netorganic-chemistry.org |
| Cyclization | N-substituted amides, Paraformaldehyde | PPA/SiO₂, Microwave, 100°C, Toluene | 2-Methylsulfonyl-1,2,3,4-tetrahydroisoquinolines | shd-pub.org.rs |
Solvent-Free Methodologies
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of hazardous substances. tandfonline.com These methodologies not only offer environmental benefits but also frequently result in shorter reaction times, higher yields, and simplified product isolation. tandfonline.comrsc.org
Several classical methods for isoquinoline synthesis have been adapted to solvent-free conditions, often with the assistance of microwave irradiation or the use of deep eutectic solvents (DES). Microwave-assisted organic synthesis (MAOS) has proven effective for driving reactions to completion in short periods without a bulk solvent medium. rsc.org For instance, the Pictet-Spengler reaction, a cornerstone for producing tetrahydroisoquinolines, has been successfully performed under solvent- and catalyst-free microwave irradiation, providing indole (B1671886) alkaloids in high yields and with short reaction times. rsc.orgnih.gov This approach is considered environmentally friendly and efficient. rsc.org
Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have also emerged as effective media and organocatalysts for Pictet-Spengler condensations. researchgate.net These systems can activate aldehydes through hydrogen bonding, facilitating the reaction without the need for traditional Brønsted or Lewis acid catalysts under mild heating. researchgate.net The recyclable and non-toxic nature of DES makes these conditions highly sustainable. researchgate.net
Similarly, the Bischler-Napieralski reaction, which typically uses high-boiling, toxic solvents, has been adapted to greener conditions. organic-chemistry.orgwikipedia.orgjk-sci.com While not strictly solvent-free, the use of room-temperature ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) provides a more environmentally benign alternative, leading to higher yields, excellent product purity without chromatography, and easy recycling of the solvent. organic-chemistry.org
Furthermore, multicomponent reactions under solvent-free conditions have been developed for the synthesis of complex isoquinoline derivatives. For example, new isoquinazoline derivatives have been synthesized in excellent yields through a three-component reaction of isoquinoline, isothiocyanates, and an aminobenzofuran derivative at room temperature without any solvent. tandfonline.com
Table 1: Examples of Solvent-Free Methodologies for Isoquinoline Synthesis
| Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Pictet-Spengler | Microwave irradiation, catalyst-free | Short reaction times, high yields, environmentally friendly | rsc.orgnih.gov |
| Pictet-Spengler | Deep Eutectic Solvent (ChCl-urea) | Mild conditions, avoids toxic acids, recyclable solvent | researchgate.net |
| Three-Component Reaction | Room temperature, solvent-free | High yields, easy product separation, short reaction time | tandfonline.com |
| Bischler-Napieralski | Ionic Liquid ([bmim]PF₆), POCl₃ | High yields and purity, avoids toxic solvents, recyclable | organic-chemistry.org |
Reactions in Charged Microdroplets
A revolutionary approach to accelerating chemical reactions involves conducting them within charged microdroplets generated via electrospray ionization (ESI). nih.govnih.gov This technique has been shown to increase reaction rates by factors of a million or more compared to conventional bulk solution methods. nih.govresearchgate.net The rate acceleration is attributed to several factors, including the confinement of reactants, droplet evaporation leading to increased concentration, and unique conditions at the droplet-air interface, such as a strong electric field and extreme pH. researchgate.netacs.org
The Pomeranz-Fritsch synthesis of isoquinoline is a classic example that demonstrates the dramatic rate enhancement in charged microdroplets. nih.govnih.govwikipedia.org In the bulk phase, this reaction requires strong acid catalysis and can take from minutes to days to proceed. nih.govresearchgate.net In stark contrast, when conducted in charged microdroplets, the synthesis occurs on a millisecond timescale without the addition of any external acid. nih.govresearchgate.net The highly acidic nature of positively charged electrospray droplets, where the pH continuously decreases due to solvent evaporation and Coulomb fission, is believed to drive the acid-catalyzed cyclization. nih.gov
Studies using high-resolution mass spectrometry have not only confirmed the rapid formation of isoquinoline from a benzalaminoacetal precursor but have also allowed for the detection of previously unobserved reaction intermediates. acs.org The ability to drive thermodynamically unfavorable reactions and explore reaction mechanisms in such detail highlights the potential of microdroplet chemistry as a powerful tool for synthesis. nih.govacs.org This method represents a paradigm shift, offering a way to accelerate slow or difficult reactions in a confined environment. researchgate.net
Table 2: Comparison of Pomeranz-Fritsch Isoquinoline Synthesis
| Reaction Environment | Catalyst | Reaction Time | Rate Acceleration Factor | Reference |
|---|---|---|---|---|
| Bulk Solution | Concentrated H₂SO₄ | Minutes to days | 1 (baseline) | nih.govresearchgate.netorganicreactions.org |
| Charged Microdroplets | None (self-acidifying) | Milliseconds | > 1,000,000 | nih.govnih.govacs.org |
Stereoselective and Enantioselective Synthesis of Substituted Isoquinolines
The synthesis of chiral isoquinoline alkaloids and their analogues has driven the development of numerous stereoselective and enantioselective methodologies. rsc.orgclockss.org These strategies are critical for producing optically pure compounds for pharmacological applications. Key approaches include the use of chiral catalysts, chiral auxiliaries, and the dearomatization of the isoquinoline core.
Transition metal catalysis is a powerful tool for the enantioselective synthesis of isoquinolines. researchgate.net For example, the enantioselective hydrogenation of enamides catalyzed by BINAP-ruthenium(II) complexes provides a general route to chiral 1-substituted tetrahydroisoquinolines. acs.org Similarly, a one-pot asymmetric relay catalysis involving chiral phosphines and gold catalysts has been used to synthesize enantiomerically enriched dihydroisoquinoline derivatives with good to excellent enantiomeric excess (ee) values under mild conditions. nih.gov Rhodium-catalyzed C-H activation and annulation reactions have also been extensively explored for constructing isoquinoline skeletons. researchgate.netresearchgate.net
Organocatalysis offers a complementary, metal-free approach. Chiral phosphoric acids have been employed to catalyze the Pictet-Spengler reaction, yielding axially chiral tetrahydroisoquinolines with up to 99% ee through a dynamic kinetic resolution process. acs.org Furthermore, the enantioselective dearomatization of isoquinolines using chiral anion-binding catalysis with a simple thiourea (B124793) derivative allows for the synthesis of cyclic α-aminophosphonates. rsc.org
The aza-Diels-Alder reaction is another valuable strategy for constructing the isoquinoline core with stereocontrol. nih.govacs.org Highly enantio- and diastereoselective formal aza-Diels-Alder reactions between enones and cyclic imines, catalyzed by bifunctional primary aminothioureas, have been developed to produce complex indolo- and benzoquinolizidine structures. nih.gov
These methods provide access to a wide array of structurally diverse and stereochemically complex isoquinoline derivatives, often starting from readily available materials and proceeding with high selectivity under mild conditions. rsc.org
Table 3: Overview of Enantioselective Methodologies for Isoquinoline Synthesis
| Methodology | Catalyst System | Product Type | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | BINAP-Ruthenium(II) | Tetrahydroisoquinolines | High ee | acs.org |
| Asymmetric Relay Catalysis | Chiral Phosphine (B1218219) / Gold | Dihydroisoquinolines | Good to excellent ee | nih.gov |
| Organocatalytic Pictet-Spengler | Chiral Phosphoric Acid | Axially Chiral Tetrahydroisoquinolines | Up to 99% ee | acs.org |
| Anion-Binding Catalysis | Chiral Thiourea | Cyclic α-Aminophosphonates | High ee | rsc.org |
| Formal Aza-Diels-Alder | Primary Aminothiourea | Indolo- and Benzoquinolizidines | High enantio- and diastereoselectivity | nih.gov |
| (3+3) Cycloaddition | Chiral Phase-Transfer Catalyst | Triazino[5,4-a]isoquinolines | Up to 99% ee | acs.org |
Mechanistic Investigations of Isoquinoline Functionalization Reactions
Elucidation of Reaction Pathways
The formation of the isoquinoline (B145761) ring system can proceed through various reaction pathways, each characterized by distinct intermediates and transition states. These pathways include electrophilic aromatic substitution, radical-mediated processes, and cycloaddition reactions.
Electrophilic Aromatic Substitution Mechanisms in Isoquinoline Formation
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in aromatic chemistry. wikipedia.org In the context of isoquinoline synthesis, this mechanism typically involves the cyclization of a substituted β-phenylethylamine derivative. The Bischler-Napieralski reaction is a classic example, where an acylated β-phenylethylamine undergoes cyclization promoted by a Lewis acid, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline. thieme-connect.depharmaguideline.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. pharmaguideline.com
The key step in this process is the intramolecular electrophilic attack of a nitrilium ion or a related electrophilic species on the electron-rich aromatic ring. thieme-connect.de The regioselectivity of the cyclization is governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack and favor cyclization, particularly at the ortho and para positions relative to the activating group. pharmaguideline.comquimicaorganica.org
While the Bischler-Napieralski reaction is a powerful tool, other methods employing electrophilic cyclization have also been developed. For instance, the Pictet-Spengler reaction involves the acid-catalyzed cyclization of an imine formed from an arylethylamine and an aldehyde to yield a tetrahydroisoquinoline. pharmaguideline.com This reaction proceeds under milder conditions when the aromatic ring is activated by electron-donating groups. pharmaguideline.com
The table below summarizes key aspects of electrophilic aromatic substitution mechanisms in isoquinoline synthesis.
| Reaction | Key Intermediate | Promoting Reagent | Initial Product |
| Bischler-Napieralski | Nitrilium ion | Lewis Acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | Iminium ion | Acid | Tetrahydroisoquinoline |
Radical-Mediated Mechanism Studies
Radical-mediated reactions offer an alternative pathway for the construction of the isoquinoline framework. These reactions often involve the generation of a radical species that can undergo intramolecular cyclization. For instance, the visible-light-mediated radical azidation of cyclopropenes using an azidobenziodazolone reagent has been shown to produce quinolines, and similar strategies could potentially be adapted for isoquinoline synthesis. nih.gov
A proposed radical pathway for the deoxygenation of isoquinoline N-oxides involves the use of carbon disulfide. thieme-connect.de The reaction is initiated by a 6-endo-dig cyclization of a 2-alkynylbenzaldoxime to form the N-oxide, which then undergoes a [3+2] dipolar cycloaddition with CS₂. Homolytic cleavage of the N-O and C-S bonds yields the desired isoquinoline. The involvement of a radical mechanism was supported by experiments using the radical scavenger TEMPO, which inhibited the reaction. thieme-connect.de
Nitrilium Ion and Imine-Ester Intermediates
Nitrilium ions are highly reactive intermediates that play a central role in several isoquinoline synthetic routes. thieme-connect.devu.nlvu.nl As mentioned in the context of the Bischler-Napieralski reaction, these electrophilic species are readily attacked by the aromatic ring to initiate cyclization. thieme-connect.de The stability and reactivity of nitrilium ions can be modulated by the choice of precursor and reaction conditions. vu.nl
Imine-ester intermediates are also implicated in certain isoquinoline functionalization reactions. For example, the reaction of 3-bromoisoquinoline (B184082) with azetidin-2-one (B1220530) in n-butanol is proposed to proceed through the formation of 1-(isoquinolin-3-yl)azetidin-2-one, followed by nucleophilic addition of the solvent to the carbonyl group of the β-lactam ring. mdpi.com
The generation and trapping of these intermediates are key to the successful synthesis of a variety of substituted isoquinolines. nih.gov
Intermolecular and Intramolecular Cycloaddition Mechanisms
Cycloaddition reactions provide a powerful and atom-economical approach to constructing the isoquinoline skeleton. acs.orgnih.gov These reactions can be either intermolecular or intramolecular.
A three-component reaction involving an aldehyde, an allyloxyamine, and a maleimide (B117702) has been developed to synthesize tetrahydroisoquinoline derivatives. lookchem.com This process involves the in-situ formation of a nitrone from an oxime O-allylic ether, which then undergoes a 1,3-dipolar cycloaddition with the maleimide. lookchem.com Subsequent intramolecular Heck cyclization of the resulting cycloadduct yields the final product. lookchem.com
[3+2] dipolar cycloadditions of C,N-cyclic azomethine imines with various dipolarophiles, such as allyl alkyl ketones, have also been employed for the asymmetric synthesis of tetrahydroisoquinoline derivatives. nih.gov These reactions often proceed with high diastereoselectivity and enantioselectivity. nih.gov
The table below provides examples of cycloaddition reactions used in isoquinoline synthesis.
| Cycloaddition Type | Reactants | Intermediate | Product |
| 1,3-Dipolar Cycloaddition | Aldehyde, Allyloxyamine, Maleimide | Nitrone | Tetrahydroisoquinoline derivative |
| [3+2] Dipolar Cycloaddition | C,N-Cyclic Azomethine Imine, Allyl Alkyl Ketone | - | Tetrahydroisoquinoline derivative |
| Aza-Diels-Alder | (E)-2-Arylideneaminopyrroles, Benzyne | - | Pyrrolo[2,3-c]isoquinoline |
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in controlling the selectivity and efficiency of isoquinoline synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have proven to be highly effective in promoting various C-C and C-N bond-forming reactions. organic-chemistry.orgresearchgate.net
Palladium catalysts are widely used in coupling reactions, such as the Heck reaction, which can be incorporated into cascade sequences for isoquinoline synthesis. lookchem.comresearchgate.net For example, a palladium-catalyzed α-arylation of an enolate, followed by in-situ trapping and aromatization, provides a modular route to substituted isoquinolines. nih.gov
Rhodium(III)-catalyzed C-H activation and annulation of arylaldimines with alkynes is another powerful method for constructing the isoquinoline core. researchgate.net These reactions are often highly atom-economical and proceed under mild conditions. researchgate.net
Copper catalysts are frequently employed in Ullmann-type coupling reactions for the synthesis of N-arylated isoquinoline derivatives. mdpi.com They also play a role in cascade reactions, such as the three-component synthesis of isoquinolines from 2-bromoaryl ketones, terminal alkynes, and acetonitrile. organic-chemistry.org
In addition to transition metals, organocatalysts and Lewis acids are also crucial. As discussed earlier, Lewis acids are essential in promoting the Bischler-Napieralski reaction. thieme-connect.depharmaguideline.com More recently, organocatalytic methods, such as the use of N-methylacetamide as a catalyst precursor for the meta-C-H hydroxylation of azaarene N-oxides, have been developed. acs.org
The following table highlights the role of various catalysts and reagents in specific isoquinoline functionalization reactions.
| Catalyst/Reagent | Reaction Type | Function |
| Palladium(0) | Heck Reaction, α-Arylation | C-C bond formation |
| Rhodium(III) | C-H Activation/Annulation | C-C and C-N bond formation |
| Copper(I) | Ullmann Coupling, Cascade Reactions | C-N and C-C bond formation |
| Lewis Acids (e.g., POCl₃) | Bischler-Napieralski | Promotes electrophilic cyclization |
| N-Methylacetamide | Organocatalytic Hydroxylation | Directs meta-C-H functionalization |
Kinetic and Thermodynamic Studies of Isoquinoline Synthesis Reactions
Understanding the kinetic and thermodynamic parameters of isoquinoline synthesis is essential for optimizing reaction conditions and controlling product distribution. youtube.comuniv.kiev.ua
In some reactions, a competition between kinetically and thermodynamically controlled pathways can be observed. For example, the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide can proceed via two different pathways depending on the reaction conditions, leading to either the kinetic or the thermodynamic product. univ.kiev.uaresearchgate.net
Kinetic studies can help elucidate the rate-determining step of a reaction, providing insights into the reaction mechanism. For instance, in a Rh(III)-catalyzed coupling/cyclization cascade, mechanistic investigations revealed that the initial coupling/cyclization is a fast process, while the subsequent dehydration is slower. researchgate.net
Theoretical studies, such as density functional theory (DFT) calculations, can be used to model the potential energy surface of a reaction, providing valuable information about the energies of intermediates and transition states. nih.gov These calculations can help to predict the feasibility of a proposed mechanism and to understand the factors that control selectivity. For example, theoretical studies on the reaction of phenyl and amino radicals have provided insights into the kinetics and thermodynamics of aniline (B41778) formation, a key intermediate in some aromatic amine syntheses. nih.gov
Spectroscopic Characterization Techniques for Isoquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Isoquinoline (B145761), 3-(1-cyclohexen-1-yl)-, both one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments are essential for complete spectral assignment.
Based on known data for the isoquinoline nucleus and cyclohexene (B86901) derivatives, a representative ¹H and ¹³C NMR data table for Isoquinoline, 3-(1-cyclohexen-1-yl)- can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline, 3-(1-cyclohexen-1-yl)- in CDCl₃
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |
|---|---|---|---|
| Isoquinoline Ring | |||
| 1 | ~152.0 | ~9.2 | s |
| 3 | ~158.0 | - | - |
| 4 | ~120.0 | ~7.8 | s |
| 4a | ~136.0 | - | - |
| 5 | ~128.0 | ~8.0 | d |
| 6 | ~127.0 | ~7.6 | t |
| 7 | ~130.0 | ~7.7 | t |
| 8 | ~127.5 | ~7.9 | d |
| 8a | ~129.0 | - | - |
| Cyclohexenyl Ring | |||
| 1' | ~138.0 | - | - |
| 2' | ~128.5 | ~6.5 | m |
| 3' | ~25.0 | ~2.3 | m |
| 4' | ~22.0 | ~1.7 | m |
| 5' | ~22.5 | ~1.8 | m |
Note: These are estimated values and actual experimental results may vary.
To confirm the assignments predicted in Table 1, a suite of 2D NMR experiments is indispensable. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For Isoquinoline, 3-(1-cyclohexen-1-yl)-, it would show correlations between the adjacent protons on the benzene (B151609) ring (H-5 through H-8) and within the cyclohexenyl ring, confirming their connectivity. capes.gov.br
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, identifying all protons within a spin system. This would be particularly useful for the cyclohexenyl moiety, where all aliphatic protons could be correlated to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. nist.gov It is crucial for assigning the carbon signals of the isoquinoline and cyclohexene rings by linking them to their known proton resonances.
While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the molecule's structure and packing in the crystalline state. For complex heterocyclic structures, ssNMR can help resolve ambiguities that may arise from dynamic processes in solution. nih.gov It is particularly useful for differentiating polymorphs, which can have distinct solid-state conformations and intermolecular interactions.
Nitrogen is a key element in isoquinoline, and its NMR-active isotopes (¹⁴N and ¹⁵N) can provide crucial structural information. nih.govresearchgate.net Natural abundance ¹⁵N NMR is often challenging due to low sensitivity. However, techniques that correlate the more abundant ¹³C nucleus with the quadrupolar ¹⁴N nucleus have emerged as powerful tools. youtube.com Experiments like ¹³C{¹⁴N} RESPDOR can identify carbons directly bonded to nitrogen. youtube.comnist.gov For Isoquinoline, 3-(1-cyclohexen-1-yl)-, this experiment would selectively highlight the C-1 and C-3 signals, confirming their proximity to the nitrogen atom and aiding in their unambiguous assignment, which can sometimes be challenging in complex aromatic systems. nih.govresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. youtube.com For Isoquinoline, 3-(1-cyclohexen-1-yl)-, the nominal molecular weight is 209.28 g/mol .
Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 209. The fragmentation pattern would be characteristic of the structure. The parent isoquinoline (m/z 129) is a very stable fragment and would likely be observed. youtube.com Other significant fragments could arise from the loss of ethylene (B1197577) (C₂H₄) from the cyclohexene ring via a retro-Diels-Alder reaction, a common fragmentation pathway for cyclohexene derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nist.gov For C₁₅H₁₅N, the expected exact mass would be approximately 209.1204. An HRMS measurement confirming this value to within a few parts per million (ppm) provides unequivocal evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. Tandem MS (MS/MS) experiments on the molecular ion could further probe the structure by systematically fragmenting the molecule and analyzing the daughter ions, providing a "fingerprint" of the compound's connectivity.
Table 2: Predicted Mass Spectrometry Data for Isoquinoline, 3-(1-cyclohexen-1-yl)-
| m/z (Predicted) | Identity | Notes |
|---|---|---|
| 209.1204 | [M]⁺ | Molecular ion (High Resolution) |
| 209 | [M]⁺ | Molecular ion (Low Resolution) |
| 181 | [M - C₂H₄]⁺ | Loss of ethylene from cyclohexene ring |
Note: Fragmentation is predictive and actual results depend on ionization conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of Isoquinoline, 3-(1-cyclohexen-1-yl)- would be dominated by several key absorptions.
C-H stretching: Aromatic C-H stretches from the isoquinoline ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexene ring would be observed just below 3000 cm⁻¹. Olefinic C-H stretch from the C=C bond in the cyclohexene ring is expected around 3030-3050 cm⁻¹.
C=N and C=C stretching: The C=N stretch of the isoquinoline ring and the C=C stretches of both the aromatic and cyclohexene rings would result in a series of sharp bands in the 1500-1650 cm⁻¹ region.
C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C=C bond of the cyclohexene ring, often produce strong Raman signals, which might be weak in the IR spectrum. The symmetric breathing modes of the aromatic ring system are also typically strong in the Raman spectrum.
Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for Isoquinoline, 3-(1-cyclohexen-1-yl)-
| Frequency Range (cm⁻¹) | Vibration Type | Ring | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| 3100-3000 | Aromatic & Olefinic C-H Stretch | Both | Medium | Medium |
| 3000-2850 | Aliphatic C-H Stretch | Cyclohexene | Medium-Strong | Medium |
| 1650-1620 | C=C Stretch | Cyclohexene | Medium-Weak | Strong |
| 1620-1450 | C=C and C=N Stretch | Isoquinoline | Strong | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Vacuum Ultraviolet (VUV) Absorption
UV-Vis and VUV spectroscopy probe the electronic transitions within a molecule. The absorption of light promotes electrons from lower energy orbitals (like π or n) to higher energy unoccupied orbitals (like π*).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Isoquinoline itself exhibits characteristic absorption bands due to π → π* transitions. The spectrum is typically composed of multiple bands, often referred to as α, p, and β bands, similar to its parent naphthalene. The presence of the 3-(1-cyclohexen-1-yl) substituent, which extends the conjugation, is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted isoquinoline. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent used.
Vacuum Ultraviolet (VUV) Absorption: VUV spectroscopy explores higher energy electronic transitions, including those involving σ electrons and Rydberg states. While less common in routine laboratory analysis, VUV spectra provide a more complete picture of the molecule's electronic structure and can be compared with theoretical calculations to validate electronic structure models. For N-heterocycles like isoquinoline, VUV spectra reveal additional valence and Rydberg transitions not accessible with standard UV-Vis instruments.
Table 4: Predicted UV-Vis Absorption Maxima for Isoquinoline, 3-(1-cyclohexen-1-yl)- in a Non-polar Solvent
| Band | Predicted λ_max (nm) | Transition Type |
|---|---|---|
| β-band | ~220 | π → π* |
| p-band | ~270 | π → π* |
Note: Values are estimations and will vary with solvent polarity.
X-ray Crystallography for Definitive Structure Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This powerful technique exploits the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. fiveable.me The resulting diffraction pattern, composed of a series of spots or reflections, provides detailed information about the electron density distribution within the crystal. From this data, a precise model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed. nih.gov
For isoquinoline derivatives, obtaining a single crystal of suitable quality is the critical first step. fiveable.me The crystal is then mounted and exposed to a monochromatic X-ray beam. The diffraction data is collected by a detector as the crystal is rotated. nih.gov Analysis of the spot intensities and positions allows for the determination of the unit cell dimensions and the crystal's space group symmetry. nih.gov Subsequently, the phase problem is solved, and an electron density map is generated, from which the atomic positions of the isoquinoline derivative are determined and refined. nih.gov
This method has been successfully applied to various isoquinoline alkaloids to confirm their structures. For instance, the structures of two tetrahydroisoquinoline alkaloids were established using single-crystal X-ray diffraction, which confirmed the connectivity and stereochemistry of the molecules. mdpi.com Although specific crystallographic data for Isoquinoline, 3-(1-cyclohexen-1-yl)- is not publicly available, the table below presents representative crystal data for an isoquinoline derivative, illustrating the type of information obtained from an X-ray diffraction experiment. mdpi.com
Table 1: Example Crystal Data and Structure Refinement for an Isoquinoline Derivative
| Parameter | Value |
| Empirical formula | C11H15NO3 |
| Formula weight | 209.24 |
| Temperature | 293(2) K |
| Wavelength (MoKα) | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions | a=7.234(2) Å, b=11.567(3) Å, c=12.456(4) Å |
| Volume | 1042.0(6) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.333 Mg/m³ |
| Absorption coefficient | 0.096 mm⁻¹ |
| F(000) | 448 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Note: Data presented is for (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a representative isoquinoline alkaloid, as detailed in reference mdpi.com.
NEXAFS Spectroscopy for Electronic Structure Probing
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful, non-destructive technique used to investigate the electronic structure of molecules. stanford.edudiamond.ac.uk It provides detailed information about the unoccupied electronic states and the local bonding environment of a specific element within a molecule. nist.gov The technique involves tuning the energy of soft X-rays across a core-level absorption edge (e.g., the Carbon K-edge around 285 eV or the Nitrogen K-edge around 400 eV) and measuring the absorption intensity. stanford.edunist.gov
When a core electron absorbs an X-ray photon, it is excited to an unoccupied molecular orbital. The resulting fine structure in the absorption spectrum corresponds to these transitions, acting as a fingerprint of the molecule's unoccupied orbitals, such as the π* (pi-antibonding) and σ* (sigma-antibonding) orbitals. stanford.edu For a molecule like Isoquinoline, 3-(1-cyclohexen-1-yl)-, NEXAFS can selectively probe the environments of the carbon and nitrogen atoms.
Key applications and findings from NEXAFS studies on relevant organic systems include:
Bond Orientation: By using linearly polarized X-rays, NEXAFS can determine the orientation of specific bonds or molecular planes relative to a substrate surface. For aromatic systems like the isoquinoline ring, transitions into the out-of-plane π* orbitals are maximized when the electric field vector of the light is perpendicular to the aromatic plane. stanford.edu
Chemical State Analysis: The precise energy of absorption edges and resonant features is highly sensitive to the chemical environment of the absorbing atom, including its hybridization state (sp, sp², sp³) and bonding partners. researchgate.net This allows for the differentiation between the sp² carbons of the isoquinoline and cyclohexene rings and any sp³ carbons present.
Unoccupied Molecular Orbitals: The spectra reveal transitions into unoccupied molecular orbitals. For the isoquinoline moiety, distinct peaks corresponding to π* and σ* resonances would be expected. The C 1s NEXAFS spectra of condensed alkanes, relevant to the cyclohexenyl group, are characterized by a prominent C-H feature around 287-288 eV. usask.ca
The table below summarizes the type of information that would be obtained from a NEXAFS study of Isoquinoline, 3-(1-cyclohexen-1-yl)-.
Table 2: Expected NEXAFS Spectroscopy Features for Isoquinoline, 3-(1-cyclohexen-1-yl)-
| Absorption Edge | Photon Energy Range (eV) | Spectral Feature | Inferred Structural Information |
| C K-edge | ~285 - 287 eV | π* resonance | Presence and orientation of C=C double bonds in the isoquinoline and cyclohexene rings. |
| C K-edge | ~287 - 288 eV | C-H* resonance | Contribution from C-H bonds in the cyclohexene moiety. usask.ca |
| C K-edge | >290 eV | σ* resonances | Information on C-C and C-N single and double bond lengths and environments. |
| N K-edge | ~399 - 402 eV | π* resonance | Electronic structure and orientation of the nitrogen heteroatom within the aromatic isoquinoline ring. researchgate.net |
| N K-edge | >405 eV | σ* resonances | Details of the C-N bonding environment. |
Computational Chemistry Approaches for Isoquinoline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including atoms and molecules. nih.gov It is valued for its ability to provide accurate results with reasonable computational cost. youtube.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. nih.govyoutube.com For a molecule like Isoquinoline (B145761), 3-(1-cyclohexen-1-yl)-, this process would involve finding the optimal bond lengths, bond angles, and dihedral angles that define the spatial relationship between the isoquinoline core and the cyclohexenyl substituent.
Table 1: Representative Optimized Geometrical Parameters for an Isoquinoline System
| Parameter | Calculated Value (B3LYP/6-31+G(d,p)) |
| C-N Bond Length (Å) | 1.37 |
| C-C Bond Length (Å) | 1.40 |
| C-N-C Bond Angle (°) | 117.5 |
| Dihedral Angle (°) | 0.0 |
Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis
DFT calculations provide a detailed picture of the electronic structure of a molecule. nih.gov A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which can influence its reactivity and optical properties. nih.govresearchgate.net For Isoquinoline, 3-(1-cyclohexen-1-yl)-, the distribution of the HOMO and LUMO across the isoquinoline and cyclohexenyl moieties would reveal the regions of the molecule most involved in electron transfer processes.
Table 2: Frontier Molecular Orbital Energies for a Model Isoquinoline System
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: This table contains hypothetical data for a model system to illustrate the concept. The specific values for Isoquinoline, 3-(1-cyclohexen-1-yl)- would require dedicated calculations.
Vibrational Frequency Calculations and Spectroscopic Prediction
Following geometry optimization, vibrational frequency calculations are often performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational mode corresponds to a specific type of atomic motion, such as bond stretching or angle bending.
By comparing the calculated vibrational frequencies with experimentally obtained spectra, researchers can confirm the structure of the synthesized molecule. Furthermore, these calculations provide a detailed assignment of the observed spectral bands to specific molecular vibrations, leading to a deeper understanding of the molecule's dynamic behavior. For Isoquinoline, 3-(1-cyclohexen-1-yl)-, this would allow for the identification of characteristic vibrational modes associated with the isoquinoline core and the cyclohexenyl substituent.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and, consequently, the optical properties of molecules. nih.govnih.gov TD-DFT calculations can predict the electronic absorption spectra of a compound, providing information about the wavelengths of light it absorbs and the intensity of that absorption. nih.gov
For Isoquinoline, 3-(1-cyclohexen-1-yl)-, TD-DFT could be used to calculate its UV-Vis absorption spectrum. nih.gov This would reveal the electronic transitions responsible for its color (or lack thereof) and provide insights into its potential applications in areas like fluorescent probes or materials for optical devices. nih.govmdpi.com The calculations would identify the specific molecular orbitals involved in the electronic transitions upon light absorption. nih.gov
Molecular Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. rsc.orgnih.gov It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, typically shown in blue). nih.govresearchgate.net
For Isoquinoline, 3-(1-cyclohexen-1-yl)-, an MESP analysis would highlight the electronegative nitrogen atom in the isoquinoline ring as a region of negative potential, making it a likely site for electrophilic attack. nih.gov Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack. This analysis provides a powerful predictive tool for chemical reactivity and can help in understanding intermolecular interactions. rsc.orgresearchgate.net
Theoretical Studies of Reaction Mechanisms and Potential Energy Surfaces
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed. This surface provides a detailed map of the energy changes that occur as a reaction progresses.
For the synthesis of Isoquinoline, 3-(1-cyclohexen-1-yl)-, theoretical studies could be employed to investigate the reaction mechanism of its formation. For example, if it were synthesized via a coupling reaction, DFT calculations could help to identify the most likely reaction pathway, the structure of the transition states, and the activation energies involved. This knowledge is invaluable for optimizing reaction conditions and developing new synthetic routes. acs.org
In Silico Predictions of Reactivity and Stability
In silico, or computational, methods are indispensable tools in modern chemistry for predicting the reactivity and stability of molecules before their synthesis, saving significant time and resources. researchgate.net For isoquinoline systems, including derivatives like 3-(1-cyclohexen-1-yl)isoquinoline, these approaches provide deep insights into their electronic structure and thermodynamic properties. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various molecular descriptors that govern a compound's behavior in chemical reactions. researchgate.netnih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net These frontier molecular orbitals also help in predicting the sites of electrophilic and nucleophilic attack. For instance, in electrophilic reactions involving isoquinoline and its derivatives, theoretical studies have been used to compare the reactivity of the parent molecule with its N-oxides and BF3 complexes, identifying the most likely positions for substitution. clockss.org
Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can also be calculated to confirm the stability of the designed derivatives under various conditions. researchgate.net Molecular docking simulations further allow for the prediction of binding affinities and interactions between isoquinoline derivatives and biological targets, such as enzymes or receptors. researchgate.netnih.gov These simulations can identify key interactions, like hydrogen bonds or van der Waals forces, that stabilize the ligand-protein complex, guiding the design of compounds with enhanced biological activity. nih.gov
Table 1: In Silico Predicted Properties of Sample Quinoline (B57606)/Isoquinoline Derivatives This table presents representative data from computational studies on related heterocyclic systems to illustrate the types of parameters predicted. Values are for illustrative purposes and not specific to 3-(1-cyclohexen-1-yl)isoquinoline unless otherwise noted.
| Compound/Derivative Class | Computational Method | Predicted Parameter | Value | Inferred Property |
|---|---|---|---|---|
| Quinoline Analog researchgate.net | DFT | HOMO-LUMO Gap | ~4-5 eV | High Kinetic Stability |
| SN-38 (Quinoline-based) nih.gov | Molecular Docking | Binding Energy (Topoisomerase I) | -7.0 to -8.0 kcal/mol | Strong Inhibitory Potential |
| Isothiocyanate Derivative I1c nih.gov | MM/GBSA | Binding Free Energy (COX-2) | -65.45 kcal/mol | Strong & Stable Binding |
| Isoquinoline N-oxide-BF3 complex clockss.org | Semi-empirical | Reactivity Site | C1 position | Site of Electrophilic Attack |
Advanced QM/MM Hybrid Approaches for Complex Systems
To study the behavior of molecules like isoquinolines in complex biological environments, such as within an enzyme's active site, even more sophisticated computational models are required. bohrium.comnih.gov Combined Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods have become a powerful and widely used approach for this purpose. nih.govwikipedia.org This strategy elegantly combines the high accuracy of quantum mechanics (QM) for a small, chemically active region of the system with the computational efficiency of molecular mechanics (MM) for the larger, surrounding environment. bohrium.comnumberanalytics.com
The core principle of QM/MM is to partition the system into two parts: bohrium.com
The QM Region : This typically includes the substrate (e.g., the isoquinoline derivative) and any crucial amino acid residues or co-factors directly involved in the chemical process (e.g., bond-making/breaking, charge transfer). nih.gov This region is treated with computationally intensive but highly accurate QM methods like DFT. bohrium.comnumberanalytics.com
The MM Region : This encompasses the rest of the protein, solvent molecules (water), and any other components of the system. nih.gov This larger part is described using classical force fields (MM), which is much faster. numberanalytics.com
A key challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. wikipedia.orgnumberanalytics.com Various schemes, such as the link atom approach, have been developed to handle this interface. numberanalytics.com The interaction between the two regions, particularly electrostatic interactions, can also be modeled at different levels of theory, including mechanical embedding, electrostatic embedding, and polarized embedding, with each offering a different balance of accuracy and computational cost. wikipedia.org
QM/MM methods enable the simulation of enzymatic reactions, clarifying reaction mechanisms, and calculating energy barriers and reaction pathways for isoquinoline-based substrates within a realistic biological context. bohrium.comnih.gov For instance, adaptive QM/MM methods have been developed that allow molecules to move between the QM and MM regions during a simulation, providing a dynamic and more accurate picture of processes in solution. letifmones.com These advanced approaches are crucial for understanding how an enzyme environment influences the reactivity of a ligand, a task that would be computationally prohibitive using purely QM methods. researchgate.net
Advanced Synthetic Applications and Derivatization Strategies of Isoquinoline Scaffolds
Regioselective Functionalization of the Isoquinoline (B145761) Core (e.g., C-1, C-3, C-4 Positions)
The inherent electronic properties of the isoquinoline ring dictate its reactivity. The pyridine (B92270) ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions. Conversely, the benzene (B151609) ring behaves more like a typical aromatic system, undergoing electrophilic substitution primarily at the C-5 and C-8 positions. Modern synthetic methods have enabled precise functionalization at specific sites, overcoming the challenges of mixed regioselectivity.
The C-1 position is the most activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. This reactivity is harnessed in classic reactions and modern C-H activation strategies. Similarly, the C-3 position can be targeted, often through metal-catalyzed processes. mdpi.com Direct functionalization at the C-4 position of the pyridine ring is more challenging but can be achieved through innovative strategies that involve a temporary dearomatization of the heterocyclic core. acs.org A method for C-4 alkylation uses benzoic acid to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts as a nucleophile with vinyl ketones before eliminating the acid to restore aromaticity. acs.org
Recent methodologies have also explored the functionalization of isoquinoline N-oxides. These substrates exhibit altered reactivity, allowing for metal-catalyzed C-H functionalization at the C-2 position (which corresponds to C-1 in the parent isoquinoline). mdpi.com For example, palladium-catalyzed oxidative cross-coupling of quinoline (B57606) N-oxide with indole (B1671886) has been achieved, as has copper-catalyzed amination at the C-2 position. mdpi.com
| Position | Reaction Type | Key Reagents/Catalysts | Notes | Reference |
|---|---|---|---|---|
| C-1 | Nucleophilic Substitution (Chichibabin) | Sodium amide (NaNH₂) | Direct amination of the isoquinoline ring. | rsc.org |
| C-1 / C-3 | Nucleophilic Substitution | Organolithium or Grignard reagents | Attack occurs at C-1, or C-3 if C-1 is blocked. | rsc.org |
| C-3 | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, PCy₂tBu·HBF₄, Cs₂CO₃ | Requires an N-aryl amide directing group. | mdpi.com |
| C-4 | Alkylation via Dearomatization | Benzoic acid, methyl vinyl ketone (MVK) | An acid-catalyzed, metal-free process that retains aromaticity in the final product. | acs.org |
| C-5 / C-8 | Electrophilic Substitution (Nitration) | Fuming HNO₃, H₂SO₄ | Yields a mixture of 5-nitro- and 8-nitroisoquinoline. | rsc.org |
Scaffold Diversity through Derivatization and Analogue Synthesis
The ability to introduce functional groups at specific positions on the isoquinoline core opens the door to extensive derivatization and the synthesis of diverse molecular analogues. researchgate.net Halogenated isoquinolines, for instance, are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, dramatically expanding the chemical space around the isoquinoline scaffold.
Furthermore, the functional groups introduced via regioselective synthesis can be elaborated upon. For example, ketone functionalities can be reduced to alcohols or converted to amines via reductive amination. Ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides. This multi-step functionalization approach is fundamental to building complex molecules and libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov Recent work has shown that N-fluoroalkyl-1,2,3-triazoles can be used to synthesize 1-fluoroalkyl-3-fluoroisoquinolines, which can be further modified at the C-4 position through cross-coupling reactions.
Construction of Fused Heterocyclic Systems Containing the Isoquinoline Moiety
Fusing additional heterocyclic rings to the isoquinoline scaffold generates polycyclic systems with unique three-dimensional structures and pharmacological properties. These complex architectures are often found in natural products and have inspired the development of synthetic methods to construct them efficiently.
The benzo rsc.orgnih.govimidazo[2,1-a]isoquinoline system is a tetracyclic structure that merges the pharmacophores of isoquinoline and benzimidazole. nih.gov Modern synthetic strategies to access this scaffold are varied and efficient. A prominent method involves the reaction of 2-alkynylbenzaldehydes with o-phenylenediamines. rsc.org This catalyst-free approach proceeds at room temperature in ethanol (B145695) and involves imine formation, cyclization, and aromatization to furnish the fused product in high yields. rsc.org
Alternative methods often rely on metal catalysis. These include copper-catalyzed cascade reactions between o-alkynylbenzonitriles and o-iodoanilines, and rhodium(III)-catalyzed oxidative annulation of N-(2-phenyl)benzimidamides with alkynes. Palladium-catalyzed tandem reactions involving Sonogashira coupling have also been developed to construct this fused system from o-bromobenzaldehydes. researchgate.net
| Starting Materials | Key Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|
| 2-Alkynylbenzaldehydes + o-Phenylenediamines | None (Ethanol, RT) | Condensation/Cyclization/Aromatization | rsc.org |
| o-Alkynylbenzonitriles + o-Iodoanilines | Copper(II) acetate (B1210297), Base | Cascade Annulation | |
| Phenyl Benzimidazole + Bromoacetylenes | Palladium Catalyst | Hydroamination/C-H Vinylation | |
| o-Bromobenzaldehydes + o-Phenylenediamines + Alkynes | Palladium(II) acetate (Microwave) | Tandem Cyclization/Sonogashira Coupling |
The pyrrolo[2,1-a]isoquinoline (B1256269) core is present in numerous bioactive natural products and serves as a key intermediate in the synthesis of complex alkaloids like lamellarins. rsc.orgnih.gov A powerful and common method for its construction is the 1,3-dipolar cycloaddition reaction between an isoquinolinium ylide (generated in situ from isoquinoline and an α-halocarbonyl compound) and an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govmdpi.com This multicomponent reaction efficiently assembles the tricyclic system in a single step. nih.gov
More recent methods have expanded the toolkit for synthesizing these structures. A copper-catalyzed three-component reaction of tetrahydroisoquinolines, aldehydes, and terminal alkynes proceeds through a condensation/Mannich-type addition/oxidation/cyclization cascade to yield various pyrrolo[2,1-a]isoquinolines. acs.org Another approach involves a one-pot oxidation/annulation reaction between 2-isocyanoacetates and 2-(3,4-dihydroisoquinolin-2(1H)-yl)malononitriles. acs.org
Partially saturated isoquinolines, specifically 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines, are pivotal intermediates in synthetic organic chemistry. odu.eduacs.org They represent a common entry point for the synthesis of a vast array of isoquinoline alkaloids. nih.govnih.gov Two classical named reactions are cornerstones of their synthesis:
Bischler-Napieralski Reaction : This involves the acid-catalyzed cyclodehydration of a β-phenylethylamide. The reaction, typically promoted by reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid, yields a 1-substituted 3,4-dihydroisoquinoline. wikipedia.orgquimicaorganica.org This intermediate can then be dehydrogenated (e.g., using palladium on carbon) to the corresponding aromatic isoquinoline or reduced to a tetrahydroisoquinoline. wikipedia.org
Pictet-Spengler Reaction : This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization (a special case of the Mannich reaction). It directly produces a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgquimicaorganica.org The reaction proceeds under mild conditions, especially when the aromatic ring is activated by electron-donating groups. quimicaorganica.org
These reduced scaffolds are not only precursors to fully aromatic isoquinolines but are also the core structures of many biologically active molecules, including morphine, emetine, and tubocurarine. wikipedia.orgnih.gov
The introduction of carbonyl groups into the isoquinoline skeleton gives rise to isoquinolones and isoquinolinediones, which possess significant biological activities.
Isoquinoline-1,3(2H,4H)-diones have been synthesized effectively through radical cascade reactions. rsc.org A common strategy involves the cyclization of N-alkyl-N-methacryloyl benzamides. acs.orgresearchgate.net For example, visible-light-induced photocatalysis can generate a radical from a perfluoroalkyl iodide, which adds to the alkene of the benzamide (B126) substrate. The resulting radical then cyclizes onto the aromatic ring to form the dione (B5365651) structure after oxidation and deprotonation. acs.org
Isoquinolin-1(2H)-ones (or isoquinolones) are another important class of carbonyl-containing isoquinolines. Modern syntheses frequently employ transition-metal-catalyzed C-H activation and annulation. organic-chemistry.org For example, rhodium(III)-catalyzed C-H activation of benzamides followed by annulation with alkynes is a powerful method. organic-chemistry.org In some cases, simple molecules like vinyl acetate can serve as an acetylene (B1199291) equivalent. organic-chemistry.org Other metals, including ruthenium, cobalt, and palladium, have also been used to catalyze the synthesis of isoquinolones from various starting materials, such as N-alkoxybenzamides and β-keto esters. organic-chemistry.org
| Structure | Methodology | Key Substrates/Catalysts | Reference |
|---|---|---|---|
| Isoquinoline-1,3(2H,4H)-dione | Visible-Light-Induced Radical Cyclization | N-methacryloyl benzamides, Perfluoroalkyl iodides, fac-Ir(ppy)₃ | acs.org |
| Isoquinoline-1,3(2H,4H)-dione | Photocatalytic Radical Addition/Cyclization | N-methacryloylbenzamides, Monoalkyl oxalates | researchgate.net |
| Isoquinolin-1(2H)-one | Rh(III)-Catalyzed C-H Annulation | Benzamides, Alkynes/Vinyl Acetate | organic-chemistry.org |
| Isoquinolin-1(2H)-one | Co-Catalyzed C-H Activation | N-Chloroamides, Alkynes | organic-chemistry.org |
| Isoquinolin-1(2H)-one | Visible-Light-Induced Deaminative [4+2] Annulation | N-amidepyridinium salts, Alkynes (Metal-free) | rsc.org |
Development of Novel Synthetic Routes for Diverse Isoquinoline Motifs
The synthesis of 3-substituted isoquinolines, such as Isoquinoline, 3-(1-cyclohexen-1-yl)- , can be approached through various modern synthetic methodologies. While specific literature on the direct synthesis of this exact compound is not prevalent, its construction can be envisioned through established transition-metal catalyzed cross-coupling reactions. These methods offer a powerful and modular approach to functionalizing the isoquinoline core.
One of the most versatile methods for forging carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . organic-chemistry.orgyoutube.comlookchem.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. youtube.com For the synthesis of Isoquinoline, 3-(1-cyclohexen-1-yl)- , a plausible route would involve the reaction of a 3-haloisoquinoline (e.g., 3-bromoisoquinoline (B184082) or 3-chloroisoquinoline) with a cyclohexenylboronic acid or its corresponding boronate ester. lookchem.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. lookchem.com
Another powerful palladium-catalyzed method is the Mizoroki-Heck reaction , which facilitates the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing Isoquinoline, 3-(1-cyclohexen-1-yl)- , this would involve the reaction of a 3-haloisoquinoline with cyclohexene (B86901). researchgate.netnih.gov The reaction is catalyzed by a palladium source, often in the presence of a phosphine (B1218219) ligand and a base. A key step in the catalytic cycle is the migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to afford the desired product. thieme-connect.de
More recent advancements in C-H activation offer a more direct and atom-economical approach to functionalizing the isoquinoline nucleus. researchgate.net Transition-metal catalysts, particularly those based on rhodium(III) or cobalt(III), can facilitate the direct coupling of the C3-H bond of an isoquinoline precursor with a suitable coupling partner. nih.govorganic-chemistry.org For instance, a rhodium(III)-catalyzed C-H bond activation of an appropriate isoquinoline precursor, followed by cyclization with an internal alkyne, represents a modern strategy for assembling multisubstituted isoquinolines. nih.gov
The following table summarizes potential synthetic routes to Isoquinoline, 3-(1-cyclohexen-1-yl)- :
| Reaction Name | Starting Materials | Key Reagents & Conditions | Plausible Product | Reference |
| Suzuki-Miyaura Coupling | 3-Bromoisoquinoline, 1-Cyclohexenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | Isoquinoline, 3-(1-cyclohexen-1-yl)- | lookchem.com |
| Mizoroki-Heck Reaction | 3-Bromoisoquinoline, Cyclohexene | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N), Solvent (e.g., DMF) | Isoquinoline, 3-(1-cyclohexen-1-yl)- | researchgate.netnih.gov |
| C-H Activation/Annulation | Isoquinoline precursor, Cyclohexenyl-containing alkyne | Rh(III) or Co(III) catalyst, Oxidant (if necessary), Solvent | Isoquinoline, 3-(1-cyclohexen-1-yl)- | nih.govorganic-chemistry.orgnih.gov |
Applications in Advanced Organic Synthesis (e.g., building blocks for complex architectures)
The Isoquinoline, 3-(1-cyclohexen-1-yl)- scaffold possesses two key reactive sites that can be exploited for the construction of more complex molecular architectures: the isoquinoline ring system and the cyclohexenyl moiety. The isoquinoline nitrogen can be quaternized or oxidized to an N-oxide, which can subsequently undergo rearrangement or further functionalization. nih.gov The cyclohexenyl double bond is amenable to a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and cleavage reactions.
The strategic derivatization of Isoquinoline, 3-(1-cyclohexen-1-yl)- makes it a valuable intermediate in the synthesis of complex alkaloids and other polycyclic frameworks. For example, the cyclohexenyl ring could be oxidatively cleaved to provide a dicarbonyl intermediate, which could then participate in intramolecular cyclization reactions to form new rings fused to the isoquinoline core.
Furthermore, the isoquinoline motif itself is a core component of numerous biologically active natural products and pharmaceutical agents. nih.govamerigoscientific.comnih.govnih.gov The presence of the 3-substituent can significantly influence the pharmacological properties of the molecule. Therefore, Isoquinoline, 3-(1-cyclohexen-1-yl)- could serve as a key building block in medicinal chemistry programs aimed at the discovery of novel therapeutics. amerigoscientific.com For instance, isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. amerigoscientific.com
The following table outlines potential derivatization strategies for Isoquinoline, 3-(1-cyclohexen-1-yl)- :
| Functional Group | Reaction Type | Reagents | Potential Product Type |
| Cyclohexenyl C=C | Hydrogenation | H₂, Pd/C | 3-Cyclohexylisoquinoline |
| Cyclohexenyl C=C | Epoxidation | m-CPBA | 3-(1,2-Epoxycyclohexyl)isoquinoline |
| Cyclohexenyl C=C | Dihydroxylation | OsO₄, NMO | 3-(1,2-Dihydroxycyclohexyl)isoquinoline |
| Cyclohexenyl C=C | Oxidative Cleavage | O₃; then Me₂S | Isoquinoline-3-carbaldehyde derivative |
| Isoquinoline Nitrogen | N-Oxidation | m-CPBA | Isoquinoline, 3-(1-cyclohexen-1-yl)- N-oxide |
| Isoquinoline Nitrogen | Quaternization | CH₃I | 2-Methyl-3-(1-cyclohexen-1-yl)isoquinolinium iodide |
Conclusion and Future Research Directions in Substituted Isoquinoline Chemistry
Summary of Key Methodological Advances and Mechanistic Insights
The synthesis of C-3 substituted isoquinolines has been significantly advanced through the development of novel synthetic methodologies. Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been supplemented by more versatile and efficient transition-metal-catalyzed approaches. nih.govpharmaguideline.com
Recent years have seen a surge in the use of palladium-, rhodium-, and copper-catalyzed reactions. researchgate.netnih.gov For instance, rhodium(III)-catalyzed C-H activation and annulation of oximes or amidines with alkynes or other coupling partners has emerged as a powerful tool for constructing multisubstituted isoquinolines. acs.orgorganic-chemistry.org These methods offer high atom economy and functional group tolerance. The mechanism of these reactions is generally understood to involve the formation of a metallacyclic intermediate, followed by migratory insertion and reductive elimination. nih.gov
Multi-component reactions (MCRs) have also gained prominence for the one-pot synthesis of complex isoquinoline (B145761) derivatives. bartleby.com These reactions, often involving an isoquinoline precursor, an aldehyde, and a nucleophile, allow for the rapid generation of molecular diversity. researchgate.net The mechanistic pathways of these MCRs can be complex, often involving a cascade of reactions such as imine formation, cyclization, and oxidation. bartleby.com
Another significant advance is the use of cascade or domino reactions, where a single synthetic operation triggers the formation of multiple chemical bonds. nih.gov For example, the synthesis of isoquinolinone derivatives has been achieved through a palladium-catalyzed carbopalladation of an allenamide followed by an allylic alkylation. nih.gov
Emerging Trends in Isoquinoline Synthesis and Functionalization
The field of isoquinoline synthesis is continuously evolving, with several emerging trends shaping its future direction. A major focus is the development of more sustainable and cost-effective synthetic methods. numberanalytics.com This includes the use of earth-abundant 3d-transition metals like iron, cobalt, and copper as catalysts, which are more economical and environmentally benign alternatives to precious metals like palladium and rhodium. researchgate.net
The application of photoredox catalysis in isoquinoline synthesis is another burgeoning area. These reactions utilize visible light to initiate chemical transformations, often under mild conditions. This approach has been successfully employed for the C-H functionalization of isoquinolines, offering a green alternative to traditional methods that require harsh reagents.
Furthermore, the development of asymmetric syntheses of chiral isoquinoline derivatives is a key trend, driven by the prevalence of these motifs in biologically active natural products and pharmaceuticals. nih.gov This includes the use of chiral catalysts and auxiliaries to control the stereochemistry of the products. The 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines is one such method that has shown promise in constructing chiral tetrahydroisoquinoline scaffolds. nih.gov
Opportunities for Further Elucidation of Reaction Mechanisms
Despite the significant progress in synthetic methodologies, there remain ample opportunities for a deeper mechanistic understanding of many isoquinoline-forming reactions. For instance, while the general catalytic cycles of many transition-metal-catalyzed reactions are proposed, the precise nature of the active catalytic species and the role of ligands and additives are not always fully understood. acs.org
In-depth mechanistic studies, employing techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling, can provide valuable insights into these reaction pathways. This knowledge can, in turn, enable the rational design of more efficient and selective catalysts and the optimization of reaction conditions.
The mechanisms of multi-component reactions leading to isoquinolines also warrant further investigation. The complex interplay of various equilibria and reaction pathways in these one-pot transformations presents a challenge to mechanistic elucidation. A clearer understanding of these processes would facilitate the development of novel MCRs for the synthesis of even more complex and diverse isoquinoline libraries.
Potential for Novel Structural Derivatization of C-3 Substituted Isoquinolines
The structural framework of "Isoquinoline, 3-(1-cyclohexen-1-yl)-" offers multiple avenues for novel structural derivatization, which could lead to new compounds with interesting chemical and biological properties. The cyclohexenyl moiety is a versatile functional group that can undergo a variety of transformations.
For example, catalytic hydrogenation of the double bond would yield the corresponding 3-cyclohexylisoquinoline. Epoxidation of the double bond, followed by ring-opening with various nucleophiles, could introduce a range of functional groups at the 1' and 2' positions of the cyclohexyl ring. Dihydroxylation of the double bond would lead to the corresponding diol, a precursor for further derivatization.
The isoquinoline ring itself also presents opportunities for functionalization. N-oxidation of the isoquinoline nitrogen would generate the corresponding N-oxide, which can undergo further reactions. Electrophilic aromatic substitution on the benzene (B151609) ring of the isoquinoline nucleus could introduce substituents at various positions, modulating the electronic properties of the molecule. Furthermore, modern C-H activation strategies could be employed to directly functionalize the isoquinoline core at positions that are otherwise difficult to access. nih.gov
The combination of these derivatization strategies could generate a library of novel compounds based on the "Isoquinoline, 3-(1-cyclohexen-1-yl)-" scaffold, opening up new possibilities for applications in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isoquinoline, 3-(1-cyclohexen-1-yl)-, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of isoquinoline derivatives often involves cyclization or coupling reactions. For example, Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce cyclohexenyl groups. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield. Evidence from analogous compounds suggests that optimizing stoichiometry and using anhydrous conditions reduce side products . For isomer separation, column chromatography with gradients of n-heptane/ethyl acetate (25:1) has proven effective .
Q. How can researchers validate the structural identity of Isoquinoline, 3-(1-cyclohexen-1-yl)- using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the cyclohexenyl moiety’s sp² carbons (δ ~125-135 ppm) and isoquinoline’s aromatic protons (δ ~7.5-8.5 ppm). IR spectroscopy can identify C=N stretching (~1600 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) should match the molecular ion peak with the theoretical molecular weight (e.g., C₁₅H₁₅N). Cross-referencing with PubChem data for related isoquinolines (e.g., 4-chloro-1-methoxyisoquinoline) ensures consistency in spectral interpretation .
Q. What preliminary bioactivity assays are suitable for screening Isoquinoline, 3-(1-cyclohexen-1-yl)-?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic pathways. For antimicrobial activity, use disc diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ensure proper controls (DMSO for solubility) and triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for Isoquinoline, 3-(1-cyclohexen-1-yl)- derivatives?
- Methodological Answer : Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering in cyclohexenyl groups) or impurities. Use variable-temperature NMR to distinguish between conformational exchange (signal broadening at low temperatures) and impurities (static peaks). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. Computational tools (e.g., Gaussian for DFT calculations) predict chemical shifts and coupling constants, aiding in peak assignment .
Q. What strategies enable the design of multi-step syntheses for functionalized Isoquinoline, 3-(1-cyclohexen-1-yl)- analogs?
- Methodological Answer : Apply retrosynthetic analysis to identify key intermediates. For example, introduce substituents via electrophilic substitution (e.g., nitration at C-5/C-8 of isoquinoline) before cyclohexenyl addition. Protect reactive sites (e.g., NH with Boc groups) during coupling steps. Orthogonal deprotection (e.g., TFA for Boc) ensures regioselectivity. Evidence from spirocyclic isoquinolines highlights the utility of Grignard reagents for cyclohexenyl incorporation .
Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay conditions?
- Methodological Answer : Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency variations. Validate assay reproducibility using standardized protocols (e.g., CLIA guidelines). Consider cell-line-specific factors (e.g., efflux pump expression) by comparing results with inhibitors (e.g., verapamil for P-gp). Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify significant differences. Cross-validate findings with in silico docking (e.g., AutoDock for target binding affinity predictions) .
Q. What factorial design approaches optimize reaction conditions for Isoquinoline, 3-(1-cyclohexen-1-yl)- synthesis?
- Methodological Answer : Use a 2³ factorial design to test variables: catalyst concentration (low/high), temperature (ambient/reflux), and solvent polarity (polar/aprotic). Analyze main effects and interactions via response surface methodology (RSM). For example, a study on 3-formylisoquinolines identified refluxing acetonitrile as optimal for yield (>75%) and purity .
Methodological Considerations
- Data Presentation : Follow IUPAC guidelines for compound naming and report spectroscopic data in supplementary materials. Use tables to compare reaction yields, spectral peaks, and bioactivity metrics .
- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) when handling hazardous intermediates (e.g., chlorinated isoquinolines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
